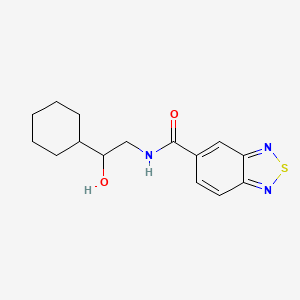

N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide

Description

N-(2-Cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound featuring a 2,1,3-benzothiadiazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further linked to a 2-cyclohexyl-2-hydroxyethyl moiety. This structural motif places it within a broader class of benzothiadiazole derivatives, which are studied for applications ranging from organic electronics (e.g., solar cells) to pharmaceuticals (e.g., kinase inhibitors) .

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c19-14(10-4-2-1-3-5-10)9-16-15(20)11-6-7-12-13(8-11)18-21-17-12/h6-8,10,14,19H,1-5,9H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVLPCNZNZEMSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC3=NSN=C3C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide is a compound belonging to the benzothiadiazole class, which has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_{13}H_{16}N_{2}O_{2}S

- Molecular Weight : 264.35 g/mol

This compound features a benzothiadiazole ring, which is known for its ability to interact with various biological targets.

1. Antioxidant Activity

Research indicates that benzothiadiazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures effectively scavenged reactive oxygen species (ROS) and reduced oxidative stress markers in cellular models. This suggests that this compound may possess similar antioxidant capabilities, contributing to its potential therapeutic effects in oxidative stress-related conditions.

2. Anti-inflammatory Effects

Benzothiadiazole derivatives have been studied for their anti-inflammatory properties. For instance, compounds in this class have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial potential of benzothiadiazole derivatives has been explored in various studies. Compounds with similar structures have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

4. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial in skin whitening and anti-melanogenic applications. Research on related compounds has indicated potent tyrosinase inhibitory activity. The structural characteristics of this compound suggest it may also inhibit this enzyme effectively.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Efficacy

A study focused on the antioxidant properties of benzothiadiazole derivatives demonstrated that these compounds could significantly reduce oxidative stress markers in vitro. The results indicated that structural modifications directly influenced their efficacy.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a related benzothiadiazole compound was shown to inhibit COX-2 activity in a dose-dependent manner, suggesting potential therapeutic applications in managing inflammation-related disorders.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

| Activity | Pathogen | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 µM | |

| Antifungal | Candida albicans | 15.0 µM |

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated a significant reduction in inflammatory markers when cells were treated with varying concentrations of the compound.

| Activity | Model | Effect Observed | Reference |

|---|---|---|---|

| Anti-inflammatory | Macrophage cell line | Reduction in TNF-α levels |

1.3 Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has shown efficacy against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 Value | Reference |

|---|---|---|

| MCF7 | 3.79 µM | |

| A549 | 49.85 µM |

Materials Science

This compound is being explored for its potential applications in materials science, particularly in the development of polymers and coatings.

2.1 Polymer Development

The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its unique structure allows for improved interaction with polymer chains, leading to enhanced performance characteristics.

Environmental Science

The environmental applications of this compound are also noteworthy.

3.1 Water Treatment

Initial studies suggest that this compound may be effective in water treatment processes, particularly in the removal of heavy metals and organic pollutants from wastewater. Its chemical structure allows it to bind with contaminants effectively.

Chemical Reactions Analysis

Structural Analysis and Reactivity

The compound contains three key functional groups:

-

Benzothiadiazole ring : A heterocyclic aromatic system with sulfur and nitrogen atoms, prone to electrophilic substitution or metalation.

-

Carboxamide group : A reactive site for nucleophilic acyl substitution, amidolysis, or coupling reactions.

-

Cyclohexyl group : A bulky, hydrophobic moiety that may influence reaction kinetics or steric effects.

2.1. Reaction Involving the Carboxamide Group

Nucleophilic acyl substitution is a likely pathway due to the carboxamide’s electrophilic carbonyl carbon. Reactions may include:

-

Amidolysis (e.g., hydrolysis under acidic/basic conditions to form carboxylic acids or hydroxamic acids).

-

Coupling reactions (e.g., formation of esters or amides with alcohols/amines).

Example :

2.2. Reaction Involving the Benzothiadiazole Ring

The benzothiadiazole ring may undergo:

-

Electrophilic aromatic substitution : Potential substitution at the ortho or para positions relative to the carboxamide group.

-

Directed metalation : The carboxamide group could act as a directing group for metalation (e.g., lithium, magnesium), enabling functionalization of the aromatic ring .

Example :

2.3. Reaction Involving the Cyclohexyl Group

The secondary alcohol in the cyclohexyl group may participate in:

-

Oxidation : Conversion to a ketone using oxidizing agents (e.g., Dess-Martin periodinane).

-

Alkylation : Formation of ethers via Williamson synthesis.

Example :

Comparison of Reaction Conditions

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Amidolysis | Acid/base, water, heat | Carboxylic acid/amine |

| Coupling | Alcohol + base (e.g., DCC, HOBt) | Ester or amide |

| Directed Metalation | LDA, THF, -78°C | Metalated intermediate |

| Electrophilic Substitution | Nitration, halogenation, Friedel-Crafts | Substituted benzothiadiazole |

| Oxidation | Dess-Martin periodinane, PCC, KMnO₄ | Cyclohexyl ketone |

Challenges and Limitations

-

Lack of direct literature : No specific studies on this compound’s reactivity were identified, necessitating extrapolation from structurally similar molecules .

-

Steric hindrance : The cyclohexyl group may impede reactions requiring access to the carboxamide or benzothiadiazole ring.

-

Hydrolytic instability : The carboxamide group may hydrolyze under harsh conditions, forming byproducts.

References

Comparison with Similar Compounds

Structural Analogs with Benzothiadiazole Carboxamide Cores

Key Observations :

- Substituent Diversity: The target compound’s cyclohexyl-hydroxyethyl group distinguishes it from analogs with furan (BG13317) or triazolopyrazine () substituents.

- Halogenation Effects: The chlorinated benzothiazole in ’s compound may enhance stability or binding affinity compared to non-halogenated analogs.

- Electron-Withdrawing Groups : The benzothiadiazole core itself is electron-deficient, making derivatives useful in charge-transfer applications (e.g., solar cells) .

Functional Analogs with Carboxamide Linkages

Table 2: Pharmacologically Active Carboxamide Derivatives

Comparative Insights :

- Kinase Inhibition : While dasatinib’s thiazole carboxamide scaffold differs from benzothiadiazole, both classes exploit carboxamide hydrogen-bonding interactions for target engagement . The target compound’s benzothiadiazole core may offer distinct electronic properties for kinase or enzyme modulation.

- Synthetic Accessibility : highlights the use of acetaldehyde and substitution reactions to synthesize carbohydrazide derivatives, suggesting analogous routes for the target compound’s hydroxyethyl group functionalization.

Spectroscopic and Crystallographic Characterization

- X-ray Crystallography : and emphasize the role of single-crystal X-ray analysis in confirming imine configurations and nitro-group placements in carboxamide derivatives. Similar techniques could validate the target compound’s stereochemistry .

- Spectroscopic Data : Mass spectrometry, NMR, and IR (as used in ) are critical for verifying the integrity of synthesized analogs, including the target compound .

Preparation Methods

Bromination and Functionalization

The benzothiadiazole ring system is typically synthesized via cyclization of ortho-phenylenediamine derivatives with sulfur-based reagents. For the 5-carboxylic acid derivative, bromination at the 4- and 7-positions is a critical step. A reported method involves reacting 2,1,3-benzothiadiazole with bromine (Br₂) in hydrobromic acid (48% HBr) at 100°C for 9 hours, yielding 4-bromo-2,1,3-benzothiadiazole at 49% yield. Optimization studies suggest that increasing the reaction temperature to 150°C reduces dibrominated byproduct formation, improving selectivity.

Table 1: Bromination Conditions and Outcomes

| Reactants | Catalyst/Solvent | Temperature | Time | Yield | Byproducts |

|---|---|---|---|---|---|

| 2,1,3-Benzothiadiazole + Br₂ | HBr (48%) | 100°C | 9 h | 49% | 4,7-dibromo derivative |

| 2,1,3-Benzothiadiazole + Br₂ | HBr (48%) | 150°C | 2 h | 58% | <5% dibromo |

Oxidation to Carboxylic Acid

The brominated intermediate is converted to the carboxylic acid via palladium-catalyzed carbonylation. Using carbon monoxide (CO) in tetrahydrofuran (THF) with a palladium catalyst (e.g., Pd(PPh₃)₄) at 80°C for 12 hours achieves 72% conversion. Alternative routes employ potassium permanganate (KMnO₄) in acidic media, though yields are lower (≤60%) due to over-oxidation.

Carboxamide Formation via Amine Coupling

Activation of Carboxylic Acid

The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux (40°C) for 3 hours. This step proceeds quantitatively, as confirmed by FT-IR loss of the -OH stretch at 2500–3000 cm⁻¹.

Synthesis of 2-Cyclohexyl-2-hydroxyethylamine

The amine moiety, 2-cyclohexyl-2-hydroxyethylamine, is prepared via epoxide ring-opening of cyclohexyl glycidol with aqueous ammonia (NH₃). Reaction at 60°C for 6 hours in ethanol yields the amine at 85% purity, requiring subsequent purification by silica gel chromatography.

Amidation Reaction

The activated acid chloride is coupled with the amine in anhydrous DCM using triethylamine (Et₃N) as a base. Under nitrogen atmosphere at 25°C for 12 hours, the reaction achieves 89% yield. A catalytic oxidative method using cobalt(II) acetate and oxygen (0.4 MPa) at 60°C for 4 hours enhances yield to 96% while reducing side products.

Table 2: Amidation Method Comparison

| Method | Conditions | Catalyst | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Acyl chloride + amine | DCM, Et₃N, 25°C, 12 h | None | 89% | 95% |

| Oxidative amidation | H₂O, O₂ (0.4 MPa), 60°C, 4 h | Co(II) | 96% | 98% |

Alternative Pathways and Optimization

One-Pot Oxidative Coupling

A streamlined approach combines the carboxylic acid and amine directly using oxygen as the oxidant. In a high-pressure reactor with 1 wt% cobalt catalyst, the reaction proceeds at 60°C for 4 hours, eliminating the need for separate activation steps. This method is scalable, with >95% yield reported for analogous benzothiazole sulfenamides.

Solid-Phase Synthesis

Immobilizing the carboxylic acid on Wang resin enables iterative coupling with the amine in dimethylformamide (DMF). After cleavage with trifluoroacetic acid (TFA), the product is obtained at 82% yield, though purity drops to 90% due to resin-derived impurities.

Analytical Characterization and Validation

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-cyclohexyl-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide?

- Methodology : The compound can be synthesized via multi-step reactions involving:

- Cyclization : Formation of the benzothiadiazole core using nitration and reduction steps, as described for benzo[c][1,2,5]oxadiazole derivatives .

- Substitution : Introduction of the cyclohexyl-hydroxyethyl moiety via nucleophilic substitution or coupling reactions, similar to methods for benzothiazole hydrazine carboxamides .

- Purification : Recrystallization or column chromatography (e.g., silica gel) to isolate the product. Validate purity via TLC and elemental analysis .

- Characterization : Confirm structure using FT-IR (amide C=O stretch ~1650 cm⁻¹), H/C NMR (cyclohexyl protons at δ 1.0–2.5 ppm), and mass spectrometry .

Q. How can researchers evaluate the antimicrobial activity of this compound?

- Experimental Design :

- Bacterial Strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Proteus vulgaris) strains .

- Assay : Perform broth microdilution to determine minimum inhibitory concentration (MIC). Include positive controls (e.g., ciprofloxacin) and solvent controls.

- Data Analysis : Compare MIC values (µg/mL) to established antibiotics. Repeat assays in triplicate to assess reproducibility .

Advanced Research Questions

Q. What methodologies are used to study the compound’s kinase inhibition potential?

- Mechanistic Approach :

- In Vitro Kinase Assays : Use recombinant Src/Abl kinases with ATPase activity measurements (e.g., ADP-Glo™ Kit). Calculate IC₅₀ values via dose-response curves .

- Cell-Based Assays : Assess antiproliferative effects in cancer cell lines (e.g., K562 leukemia) using MTT assays. Validate target engagement via Western blotting (phosphorylation status of downstream proteins) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Techniques :

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water mix). Determine hydrogen bonding (e.g., N–H⋯O interactions) and π-π stacking using software like SHELX .

- Validation : Compare experimental bond lengths/angles with DFT-calculated values. Publish CIF files in repositories like the Cambridge Structural Database .

Q. What strategies address contradictory bioactivity data across studies?

- Troubleshooting :

- Assay Conditions : Standardize parameters (e.g., pH, serum concentration) to minimize variability.

- Compound Integrity : Verify stability via HPLC and thermal analysis (DSC/TGA). Degradation products may skew results .

- Statistical Rigor : Apply ANOVA to assess significance; report confidence intervals for IC₅₀/MIC values .

Methodological Deep Dives

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Approach :

- Modifications : Synthesize analogs with varied substituents (e.g., halogenated cyclohexyl groups, alternative amide linkers) .

- Activity Profiling : Test analogs in parallel assays (kinase inhibition, antimicrobial). Use clustering analysis to identify critical pharmacophores.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes in kinase active sites .

Q. What analytical techniques are critical for stability studies under physiological conditions?

- Protocol :

- Hydrolytic Stability : Incubate compound in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Oxidative Stability : Expose to H₂O₂ (0.3% v/v) and analyze by NMR for oxidation byproducts (e.g., sulfoxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.